![molecular formula C19H17NO3S2 B2460361 Ethyl 2-(3-(methylthio)benzamido)benzo[b]thiophene-3-carboxylate CAS No. 923061-93-2](/img/structure/B2460361.png)
Ethyl 2-(3-(methylthio)benzamido)benzo[b]thiophene-3-carboxylate
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Overview
Description
Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Synthesis Analysis
Thiophene derivatives can be synthesized using various methods. For instance, a series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives were synthesized using Gewald synthesis .
Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at position 1 . Its chemical formula is C4H4S .
Chemical Reactions Analysis
Thiophene derivatives can be synthesized through various reactions. For example, the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can produce aminothiophene derivatives .
Scientific Research Applications
Synthetic Methodologies and Chemical Properties
One study discusses the preparation of derivatives related to Ethyl 2-(3-(methylthio)benzamido)benzo[b]thiophene-3-carboxylate by acylation and reactions introducing a basic substituent. This work lays the groundwork for synthesizing a range of biologically active compounds by exploring the chemical properties of thiophene derivatives (Sauter, Stanetty, Potužak, & Baradar, 1976) (Sauter et al., 1976).
Applications in Organic Electronics
The development of semiconducting polymers incorporating thiophene derivatives showcases their potential in high-performance organic electronics. For instance, a study on Thieno[3,2-b]thiophene-Substituted Benzo[1,2-b:4,5-b′]dithiophene demonstrates its use in constructing low bandgap semiconducting polymers for organic photovoltaic cells, indicating the importance of such compounds in the advancement of renewable energy technologies (Kim, Song, Kim, Kang, Shin, & Hwang, 2014) (Kim et al., 2014).
Future Directions
Mechanism of Action
Target of Action
Ethyl 2-(3-(methylthio)benzamido)benzo[b]thiophene-3-carboxylate is a thiophene-based compound . Thiophene derivatives have been shown to exhibit a variety of pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties . .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to a range of biological effects .
Biochemical Pathways
Thiophene derivatives are known to interact with various biochemical pathways, leading to a range of downstream effects .
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .
properties
IUPAC Name |
ethyl 2-[(3-methylsulfanylbenzoyl)amino]-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3S2/c1-3-23-19(22)16-14-9-4-5-10-15(14)25-18(16)20-17(21)12-7-6-8-13(11-12)24-2/h4-11H,3H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGOKBLJIMUWFHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=CC=CC=C21)NC(=O)C3=CC(=CC=C3)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(3-(methylthio)benzamido)benzo[b]thiophene-3-carboxylate |
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